6-Bromo-n-methyl-3-nitropyridin-2-amine
Description
Overview of Pyridine (B92270) Derivatives in Advanced Chemical Research
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental building block for a vast array of more complex molecules. Its derivatives are integral to numerous natural products, including alkaloids and vitamins, and are a cornerstone of the pharmaceutical industry. The ability of the pyridine ring to be functionalized at various positions allows for the fine-tuning of electronic and steric properties, leading to compounds with a wide spectrum of biological activities and material properties. In advanced chemical research, pyridine derivatives are indispensable as ligands in catalysis, as components of functional dyes and polymers, and, most notably, as scaffolds for the development of new therapeutic agents.
The Role of Halogenated and Nitrated Pyridines in Organic Chemistry
The introduction of halogen atoms and nitro groups onto the pyridine ring significantly alters its chemical reactivity and opens up a plethora of synthetic possibilities. Halogenated pyridines are crucial intermediates in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in compounds like 6-Bromo-n-methyl-3-nitropyridin-2-amine serves as a versatile handle for further molecular elaboration.
Nitration of the pyridine ring, on the other hand, introduces a strong electron-withdrawing group. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a key reaction for introducing various functional groups. The nitro group's presence can also profoundly influence the biological activity of the molecule. For instance, 2-Amino-6-bromo-3-nitropyridine is a recognized building block in the synthesis of diverse bioactive molecules, highlighting the importance of this substitution pattern. chemimpex.com
Academic Research Focus on the this compound Scaffold and Related Analogs
The specific scaffold of this compound combines the key features of halogenation, nitration, and N-alkylation on a 2-aminopyridine (B139424) core. This unique combination of functional groups makes it a molecule of significant interest in synthetic and medicinal chemistry. The N-methyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
Research on closely related analogs, such as 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives, has shed light on the structural and optical properties of this class of compounds. nih.gov Studies on these isomers reveal how the positioning of substituents on the pyridine ring can modulate their crystal structures and photophysical behavior. nih.gov
While specific, in-depth research publications solely focused on this compound are not abundant in publicly accessible literature, its structural motifs are prevalent in patented chemical entities and are available from various chemical suppliers, indicating its utility as a building block in proprietary research and development. The synthesis of its precursor, 2-Amino-6-bromo-3-nitropyridine, is well-documented and serves as a key starting point for accessing a range of derivatives. chemimpex.com
The academic and industrial interest in this scaffold lies in its potential to serve as a versatile intermediate for the synthesis of more complex molecules with tailored properties. The strategic placement of the bromo, nitro, and N-methylamino groups allows for a variety of chemical transformations, making it a valuable tool for generating libraries of compounds for screening in drug discovery and materials science.
Chemical Properties and Data
While detailed experimental data for this compound is not extensively published in peer-reviewed journals, its basic physicochemical properties can be compiled from chemical supplier databases.
| Property | Value |
| Molecular Formula | C6H6BrN3O2 |
| Molecular Weight | 232.04 g/mol |
| CAS Number | 924293-34-5 |
This data is compiled from publicly available chemical supplier information.
Synthesis of Related Precursors
The synthesis of the core structure of this compound likely involves the N-methylation of its precursor, 2-amino-6-bromo-3-nitropyridine. The synthesis of this precursor is a multi-step process that typically starts from 2-aminopyridine. A general synthetic route is outlined below:
Bromination: 2-Aminopyridine is first brominated at the 5-position to yield 2-amino-5-bromopyridine (B118841).
Nitration: The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position to give 2-amino-5-bromo-3-nitropyridine. It's important to note that the position of the bromine atom can influence the regioselectivity of the nitration. For the synthesis of the 6-bromo isomer, a different starting material or synthetic strategy would be required.
N-Methylation: The final step would involve the selective methylation of the amino group at the 2-position to introduce the N-methyl functionality.
Detailed synthetic procedures for analogous compounds can be found in various patents and chemical literature, providing a roadmap for the potential synthesis of the title compound.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-N-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAXDUSASHBAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromo N Methyl 3 Nitropyridin 2 Amine and Its Derivatives
Strategies for Regioselective Functionalization of Pyridine (B92270) Ring Systems
The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack but challenging to functionalize via electrophilic aromatic substitution. ntnu.noznaturforsch.com Strategic placement of electron-withdrawing groups, such as nitro (NO2) and halo groups, further activates the ring for specific transformations, enabling precise, regioselective synthesis of complex derivatives. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a primary strategy for modifying electron-poor aromatic systems like nitropyridines. wikipedia.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent departure of a leaving group restores aromaticity. The presence of strong electron-withdrawing groups, such as a nitro group, is crucial as they stabilize the negatively charged intermediate, thereby facilitating the reaction. libretexts.org SNAr reactions on pyridines are particularly facile when activating groups are positioned ortho or para to the leaving group, as the pyridine nitrogen can participate in delocalizing the negative charge. wikipedia.orgyoutube.com
The synthesis of the N-methylamino group at the C-2 position of the target molecule likely proceeds through an SNAr reaction on a suitable precursor, such as 2,6-dihalo-3-nitropyridine. The nitro group at the 3-position strongly activates both the C-2 and C-6 positions for nucleophilic attack. stackexchange.comechemi.com
Research has shown that the reaction of 2,6-dihalopyridines with amines can be controlled to achieve selective mono-substitution, yielding unsymmetrical 2,6-disubstituted pyridines. researchgate.netresearchgate.net In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack by amines such as piperazine (B1678402) has been observed to favor the C-2 position, which is ortho to the activating nitro group. stackexchange.comechemi.com This preference is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C-2 carbon more electrophilic. stackexchange.com Therefore, reacting 2,6-dibromo-3-nitropyridine (B1296604) with one equivalent of methylamine (B109427) is a viable route to selectively form 6-bromo-N-methyl-3-nitropyridin-2-amine.
Table 1: Representative Conditions for SNAr Amination on Dihalopyridines
In pyridine rings substituted with both halogen and nitro groups, the regioselectivity of SNAr reactions depends on the relative positions of the substituents and the nature of the nucleophile. Both halogens and the nitro group can function as leaving groups. nih.gov
Generally, in activated aryl systems, the leaving group ability follows the order F > NO2 > Cl ≈ Br > I, which is known as the "element effect". nih.gov This suggests that the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. However, the nitro group can be an excellent leaving group, particularly when the aromatic ring is highly electron-deficient. stackexchange.com For instance, studies on 2-substituted-5-nitro-pyridines have shown that the nitro group can be displaced by various nucleophiles. Furthermore, in reactions of 2-methyl-3-nitro-5-halopyridines with sulfur nucleophiles, the 3-NO2 group was found to be more readily substituted than the halogen at the 5-position. nih.gov This highlights the potential for selective functionalization by choosing appropriate nucleophiles and reaction conditions to target either the C-Br bond or the C-NO2 bond for substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering broad functional group tolerance and milder conditions compared to classical methods. For a substrate like this compound, the bromine atom at the C-6 position is an ideal handle for such transformations. baranlab.org
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org
The C6-bromo position on this compound can be readily functionalized using Suzuki coupling. Studies on similar substrates, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful coupling with a range of arylboronic acids using catalysts like Pd(PPh3)4. mdpi.com The reaction tolerates various functional groups on the boronic acid partner, enabling the introduction of diverse aryl and heteroaryl moieties. nih.gov This allows for the synthesis of a wide array of derivatives for structure-activity relationship studies.
Table 2: Example Conditions for Suzuki Cross-Coupling on Bromopyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad scope and high efficiency, often succeeding where traditional SNAr reactions fail. acsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.orglibretexts.org
The 6-bromo position of the title compound is an excellent substrate for Buchwald-Hartwig amination. This allows for the introduction of a second amino group, leading to the formation of 2,6-diaminopyridine (B39239) derivatives. A variety of catalyst systems, typically consisting of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a sterically hindered phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or DavePhos), can be employed. chemspider.combenthamscience.comnih.gov The choice of ligand is critical and is often tailored to the specific substrates being coupled. This methodology provides a versatile route to a wide range of N-aryl and N-alkyl derivatives at the C-6 position.
Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination
Multi-step Synthetic Sequences for Complex Pyridine-Based Heterocycles
The creation of elaborate pyridine derivatives often necessitates multi-step reaction sequences, beginning with the careful construction and functionalization of the initial pyridine ring. These sequences are designed to introduce specific chemical handles that allow for further, more complex transformations.
The synthesis of the target compound, this compound, and its essential precursors involves a series of strategic chemical modifications. A common pathway begins with a readily available starting material, which is functionalized to build the required substitution pattern.
A key precursor is 5-bromo-2-chloro-3-nitropyridine (B118568). The synthesis of this compound can be achieved through a nucleophilic substitution reaction on this precursor. The reaction involves treating 5-bromo-2-chloro-3-nitropyridine with an excess of methylamine. nih.gov This amination reaction proceeds with high yield (approximately 88%), selectively replacing the chloro group at the 2-position of the pyridine ring with a methylamino group. nih.gov
Once the nitro-substituted precursor is obtained, a critical subsequent step for many further derivatizations is the reduction of the nitro group at the 3-position. This reduction converts the nitropyridine into a vicinal diamine, specifically 5-bromo-N2-methylpyridine-2,3-diamine. This transformation is pivotal as the resulting 2,3-diamine functionality is the key structural element required for cyclocondensation reactions to form fused heterocyclic systems. The reduction can be carried out using various reducing agents, such as iron powder in the presence of an acid or ammonium (B1175870) chloride. chemicalbook.comorgsyn.org
| Step | Starting Material | Reagents | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| 1 | 5-Bromo-2-chloro-3-nitropyridine | Methylamine (excess) | This compound | 88% | nih.gov |
| 2 | This compound | Reduced Iron Powder, Ammonium Chloride, Methanol/Water | 5-Bromo-N2-methylpyridine-2,3-diamine | High | chemicalbook.comorgsyn.org |
Cyclocondensation reactions are a powerful tool for constructing fused heterocyclic systems from appropriately substituted precursors. In the context of pyridine chemistry, the reaction of a 2,3-diaminopyridine (B105623) derivative is a well-established method for synthesizing imidazo[4,5-b]pyridines, which are structural analogues of purines and exhibit a wide range of biological activities.
The key precursor, 5-bromo-N2-methylpyridine-2,3-diamine, contains the necessary adjacent amino and methylamino groups to form the five-membered imidazole (B134444) ring fused to the pyridine core. This cyclization is typically achieved by reacting the diamine with a reagent that can provide a single carbon atom, which will become the C2 of the imidazole ring.
A variety of one-carbon synthons can be employed for this purpose, including aldehydes, carboxylic acids, or their derivatives. For instance, the cyclocondensation of 5-bromo-2,3-diaminopyridines with benzaldehyde (B42025) in the presence of an oxidant like p-benzoquinone has been shown to produce the corresponding 2-phenyl-substituted imidazo[4,5-b]pyridine. nih.gov Research has demonstrated that this approach is particularly efficient for N-methyl substituted diamines, yielding the N3-methyl substituted fused product in significantly higher yields (e.g., 86%) compared to its N-unsubstituted counterpart. nih.gov This method is considered a superior and more convenient route for preparing such N-alkylated imidazo[4,5-b]pyridines. nih.gov
The resulting 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine scaffold can be further modified. For example, the bromine atom at the 6-position serves as a versatile handle for introducing further diversity through cross-coupling reactions, such as the Suzuki coupling, to generate a library of novel 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov
| Precursor | Cyclizing Agent | Oxidant | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-N2-methylpyridine-2,3-diamine | Benzaldehyde | p-Benzoquinone | 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 86% | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization in Pyridine Chemistry
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of 6-Bromo-n-methyl-3-nitropyridin-2-amine, distinct signals would be expected for the different types of protons present in the molecule: the two aromatic protons on the pyridine (B92270) ring and the protons of the N-methyl group.
The pyridine ring contains two protons, H-4 and H-5. Due to the strong electron-withdrawing effects of the nitro group (-NO₂) at the C-3 position and the bromine atom at the C-6 position, these aromatic protons would be significantly deshielded and thus appear at a downfield chemical shift, likely in the range of δ 8.0-9.0 ppm. They would appear as two distinct doublets, as they are coupled to each other.
The N-methyl (-NHCH₃) group's protons would appear as a singlet further upfield, typically around δ 3.0-3.5 ppm. The exact chemical shift would be influenced by the electronic environment of the amino group to which it is attached. A broad signal for the amine proton (NH) might also be observed, with its chemical shift being highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine H-4 | ~8.5 - 9.0 | Doublet (d) |
| Pyridine H-5 | ~8.0 - 8.5 | Doublet (d) |
| N-Methyl (CH₃) | ~3.0 - 3.5 | Singlet (s) |
| Amine (NH) | Variable | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals would be anticipated, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the N-methyl group.
The carbons directly attached to electronegative atoms (C-2, C-3, and C-6) would be the most deshielded. The C-2 carbon, bonded to two nitrogen atoms, would likely appear around δ 150-160 ppm. The C-3 carbon, bearing the nitro group, and the C-6 carbon, bearing the bromine atom, would also be significantly downfield, with predicted shifts in the range of δ 130-150 ppm. The remaining pyridine carbons, C-4 and C-5, would resonate at approximately δ 110-140 ppm. The N-methyl carbon would be the most shielded, appearing furthest upfield, typically around δ 30-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~150 - 160 |
| C-3 | ~140 - 150 |
| C-4 | ~130 - 140 |
| C-5 | ~110 - 120 |
| C-6 | ~135 - 145 |
| N-Methyl (CH₃) | ~30 - 40 |
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be found just below 3000 cm⁻¹.
The most intense bands in the spectrum would likely be from the nitro group (-NO₂), with asymmetric and symmetric stretching vibrations appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be visible in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would occur at a lower frequency, typically in the 600-500 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |
| Asymmetric NO₂ Stretch | 1500 - 1550 |
| Symmetric NO₂ Stretch | 1300 - 1350 |
| C=C / C=N Stretch (Pyridine Ring) | 1400 - 1600 |
| C-Br Stretch | 500 - 600 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be expected to be a strong band. The breathing modes of the pyridine ring, which involve the symmetric expansion and contraction of the ring, typically give rise to intense Raman signals in the 1000-800 cm⁻¹ region. The C-Br bond would also be expected to produce a noticeable Raman signal.
X-ray Diffraction Studies for Solid-State Molecular Geometry
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions.
It is expected that the pyridine ring would be largely planar. The nitro group is often twisted slightly out of the plane of the aromatic ring to minimize steric hindrance with adjacent groups. The geometry around the C-2 amino nitrogen would be trigonal planar or slightly pyramidal. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amine proton (N-H) and a nitrogen or oxygen atom of a neighboring molecule, as well as by dipole-dipole interactions involving the polar nitro and bromo substituents.
Computational Chemistry and Theoretical Investigations on Pyridine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic structures, and energy profiles, which are crucial for understanding reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For pyridine (B92270) derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These computed geometrical parameters can then be compared with experimental data, such as those from X-ray crystallography, to validate the theoretical model. researchgate.net
Beyond static structures, DFT is used to map out potential energy surfaces or landscapes. This involves calculating the energy of the molecule as its geometry changes, allowing for the identification of transition states—the high-energy intermediates between reactants and products. The difference in energy between the reactants and the transition state determines the activation energy of a reaction, a key factor in reaction kinetics.
Table 1: Illustrative DFT-Calculated Parameters for a Substituted Pyridine
| Parameter | Description | Typical Focus of Calculation |
| Geometry Optimization | Calculation of the lowest energy molecular structure. | Bond lengths (e.g., C-N, C-Br, N-O), bond angles, and dihedral angles to find the most stable conformer. |
| Vibrational Frequencies | Prediction of infrared (IR) and Raman spectra. | Confirmation that the optimized geometry is a true minimum (no imaginary frequencies) and assignment of spectral bands. researchgate.net |
| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy. | Determination of reaction spontaneity and equilibrium positions. |
| Potential Energy Surface | Mapping of energy as a function of molecular geometry. | Identification of reactants, products, intermediates, and transition states to elucidate reaction pathways. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 6-Bromo-n-methyl-3-nitropyridin-2-amine, FMO analysis can help elucidate its role in reactions. In a nucleophilic aromatic substitution, the pyridine derivative acts as the electrophile. Therefore, the LUMO's energy and spatial distribution are of particular interest, as they indicate the most likely sites for nucleophilic attack. The analysis can confirm the charge transfer characteristics within the molecule. researchgate.net
Table 2: Frontier Molecular Orbitals and Reactivity
| Orbital | Description | Implication for Reactivity |
| HOMO | The highest energy molecular orbital containing electrons. | Indicates the region of the molecule most likely to donate electrons (act as a nucleophile). |
| LUMO | The lowest energy molecular orbital without electrons. | Indicates the region of the molecule most likely to accept electrons (act as an electrophile). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a powerful tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These are typically associated with lone pairs on heteroatoms (like oxygen or nitrogen) and are susceptible to electrophilic attack. researchgate.net
Blue Regions: Indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. researchgate.net
Green Regions: Represent neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the amino group. Conversely, positive potential would be expected on the hydrogen atoms of the methylamino group and, crucially, on the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing nitro group. This mapping helps to visually predict the sites most susceptible to nucleophilic attack. mdpi.comresearchgate.net
Theoretical Investigations of Reaction Mechanisms and Kinetics
Computational chemistry is instrumental in elucidating the detailed steps of reaction mechanisms and understanding the factors that control reaction rates and outcomes.
The reaction of this compound with a nucleophile is a classic example of nucleophilic aromatic substitution (SNAr). Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions on aryl halides are generally disfavored unless the aromatic ring is "activated" by electron-withdrawing groups. openstax.orglibretexts.org
The generally accepted mechanism for activated aryl halides is a two-step addition-elimination process. libretexts.orgyoutube.com
Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom). This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org In this intermediate, the aromaticity of the pyridine ring is temporarily lost, and the carbon at the site of attack becomes sp3-hybridized. libretexts.org
Elimination Step: The aromaticity is restored as the leaving group (bromide ion) is expelled from the Meisenheimer complex, resulting in the final substituted product. youtube.com
Theoretical calculations can model this entire process, calculating the energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the final products. This allows for a detailed understanding of the reaction's energy profile and confirms the viability of the proposed mechanism.
The substituents on the pyridine ring play a critical role in determining the rate and selectivity of nucleophilic aromatic substitution reactions. libretexts.org
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful electron-withdrawing group. When positioned ortho or para to the leaving group (the bromine atom), it strongly activates the ring towards nucleophilic attack. openstax.orglibretexts.org It does so by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org In this compound, the nitro group is in the meta position relative to the bromo group, but its strong inductive effect still significantly activates the ring.
Electron-Donating Groups (EDGs): The N-methylamino group (-NHCH₃) is an electron-donating group. EDGs generally deactivate the ring towards nucleophilic attack because they increase electron density, repelling the incoming nucleophile. However, their influence is highly dependent on their position.
Leaving Group: The bromine atom serves as the leaving group. Halogens are effective leaving groups in SNAr reactions.
Computational studies can systematically investigate these substituent effects. By modeling related pyridine derivatives with different substituents or by altering the positions of existing groups, researchers can quantify the impact on activation energies and reaction rates. This provides a deep understanding of how substituents direct the regioselectivity (which position is attacked) and chemoselectivity (which functional group reacts) of the reaction. For instance, studies on similar systems have shown that even small changes in substituent position can lead to different products, such as nitro-group migration under certain conditions. researchgate.netclockss.org
Advanced Topological and Electronic Structure Analysis
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and understand the nature of chemical bonding. These methods provide a detailed picture of electron pairing and localization in a molecule, distinguishing between covalent bonds, lone pairs, and core electrons.
In studies of related pyridine derivatives, ELF analysis reveals distinct basins of electron localization. High ELF values are typically observed in the regions of covalent bonds and lone pairs, indicating a high probability of finding an electron pair. For instance, the analysis would show strong localization around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, corresponding to their lone pairs. Similarly, the covalent bonds within the pyridine ring and the bonds to the substituent groups would be clearly delineated as regions of significant electron localization.
The Localized Orbital Locator (LOL) provides a complementary perspective, offering a clearer visualization of bonding and lone pair regions. LOL plots for similar pyridine structures typically highlight the spatial arrangement of these electronic domains, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The LOL analysis would be expected to show high locator values in the middle of the covalent bonds and in the areas of lone pair electrons, providing a clear demarcation of these features.
Table 1: Representative ELF and LOL Basin Analysis for a Substituted Pyridine Derivative
| Basin Type | Atom(s) Involved | Description |
| Core | C, N, O, Br | Inner shell electrons of the respective atoms. |
| Valence (Bonding) | C-C, C-N, C-H, N-O, C-Br | Regions of shared electron density forming covalent bonds. |
| Valence (Non-Bonding) | N (pyridine), O (nitro) | Localized lone pair electrons. |
Note: This table is illustrative and based on typical findings for similar compounds.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
The Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecule. This method is particularly useful for understanding weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes, which play a critical role in determining molecular conformation and crystal packing.
By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of electron density, different types of interactions can be distinguished. In the analysis of a molecule like this compound, one would expect to observe several types of non-covalent interactions. For example, weak van der Waals interactions would be indicated by greenish-blue surfaces spread over the pyridine ring. Steric repulsions, which might occur between the bulky bromo and nitro groups or the methylamino group, would be represented by reddish-colored discs. Potential weak intramolecular hydrogen bonds, for instance between the amine hydrogen and an oxygen of the nitro group, would appear as greenish spikes.
Table 2: Expected Non-Covalent Interactions in this compound based on RDG Analysis of Analogous Compounds
| Interaction Type | Atoms Potentially Involved | RDG Plot Color | Significance |
| Van der Waals | Aromatic ring surfaces | Green/Blue | Contributes to molecular stability and packing. |
| Steric Repulsion | Between adjacent bulky groups (e.g., -Br and -NO2) | Red/Yellow | Indicates regions of electron cloud repulsion. |
| Weak Hydrogen Bond | N-H --- O-N | Green | Influences conformation and reactivity. |
Density of States (DOS) and Partial Density of States (PDOS) Analysis
Density of States (DOS) and Partial Density of States (PDOS) analyses are quantum chemical methods that provide information about the energy distribution of molecular orbitals (MOs) and the contribution of individual atoms or fragments to these orbitals. These analyses are crucial for understanding the electronic structure, conductivity, and reactivity of a molecule.
The total DOS plot for a pyridine derivative would show the energy levels of all molecular orbitals. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the HOMO-LUMO gap, a key indicator of the molecule's chemical reactivity and kinetic stability.
A PDOS analysis would break down the total DOS, showing the contribution of specific atoms or functional groups to the molecular orbitals. For this compound, a PDOS analysis would likely reveal that the HOMO is primarily composed of orbitals from the electron-donating methylamino group and the pyridine ring. Conversely, the LUMO would be expected to have significant contributions from the electron-withdrawing nitro group and the pyridine ring. This distribution of orbitals is fundamental to the charge transfer characteristics of the molecule.
Table 3: Illustrative PDOS Contributions to Frontier Orbitals for a Substituted Nitropyridine
| Molecular Orbital | Major Contributing Fragments | Implied Electronic Character |
| HOMO | Pyridine Ring, Methylamino Group | Electron-donating regions |
| LUMO | Nitro Group, Pyridine Ring | Electron-accepting regions |
Note: This table represents a qualitative expectation based on the electronic nature of the substituents.
Structure Activity Relationship Sar and Ligand Design Principles in Pyridine Chemistry
Computational Approaches to Ligand-Protein Interactions (Molecular Docking Simulations)
A closely related analog, 2-Amino-3-bromo-5-nitropyridine , was studied for its interaction with the protein Dihydrofolate synthase (PDB ID: 5FCT). nih.gov The docking results indicated a favorable binding energy, suggesting stable interaction within the protein's active site. nih.govresearchgate.net The primary interactions are dictated by the functional groups on the pyridine (B92270) ring, which can form hydrogen bonds, halogen bonds, and electrostatic interactions with amino acid residues.
Another relevant computational study on 2-Amino 5-Methyl Pyridine reported a binding energy of -3.32 kcal/mol with its target receptor, indicating a stable complex. tandfonline.com For 2-Amino-3-bromo-5-nitropyridine, the binding energy was found to be -5.9 kcal/mol, with an intermolecular energy of -6.5 kcal/mol. nih.govresearchgate.net These values suggest that the addition of the bromo and nitro groups, which are present in 6-Bromo-n-methyl-3-nitropyridin-2-amine, can significantly enhance binding affinity. The N-methyl group on the target compound would further modify these interactions by altering the hydrogen-bonding capacity of the amino group and introducing potential steric effects.
| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Intermolecular Energy (kcal/mol) | Key Interactions |
|---|---|---|---|---|
| 2-Amino-3-bromo-5-nitropyridine | Dihydrofolate synthase (5FCT) | -5.9 | -6.5 | Hydrogen bonding, Halogen bonding |
| 2-Amino 5-Methyl Pyridine | Not Specified | -3.32 | Not Reported | Hydrogen bonding |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are crucial in drug discovery for predicting the efficacy of novel compounds and prioritizing them for synthesis and testing. For pyridine derivatives, QSAR studies often incorporate a range of molecular descriptors to quantify the structural features that drive activity. nih.gov
While a specific QSAR model for this compound has not been published, the key descriptors for such a model would include:
Electronic Descriptors: The electron-withdrawing nature of the nitro (-NO2) and bromo (-Br) groups significantly influences the electron density of the pyridine ring. Parameters like Hammett constants, dipole moment, and atomic charges (e.g., Mulliken charges) would be critical. researchgate.net Density Functional Theory (DFT) calculations on the related 2-Amino-3-bromo-5-nitropyridine have been used to determine properties like HOMO-LUMO energies and the molecular electrostatic potential (MEP), which are vital for understanding reactivity. nih.govresearchgate.net
Steric Descriptors: The size and shape of the substituents affect how the ligand fits into a protein's binding pocket. Descriptors like molar refractivity (MR) and van der Waals volume are important. The position of the bromine atom and the N-methyl group are key steric features.
Topological Descriptors: These indices describe the connectivity of atoms in the molecule and can capture aspects of its size and shape.
The development of a robust QSAR model for a series of compounds including this compound would allow for the prediction of its biological activity and guide the synthesis of more potent analogs. researchgate.net
Design Strategies for Modulating Molecular Recognition and Binding Properties
The design of effective ligands based on the pyridine scaffold involves strategic functionalization to optimize interactions with a biological target. researchgate.net The substituents on this compound each offer distinct opportunities for modulating molecular recognition.
Amino Group (-NHCH3): The N-methylated amino group can act as a hydrogen bond donor. Its basicity, modulated by the electron-withdrawing groups on the ring, will determine its protonation state at physiological pH and its ability to form ionic interactions.
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group creates a region of positive electrostatic potential on the pyridine ring, making it susceptible to nucleophilic attack and influencing π-π stacking interactions. The oxygen atoms can also act as hydrogen bond acceptors.
Bromo Group (-Br): The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the receptor. This has become an increasingly important strategy in ligand design. It also adds to the lipophilicity of the compound.
A common strategy involves creating a library of analogs where each substituent is systematically varied. drugdesign.org For example, replacing the bromine with chlorine or fluorine would modulate the strength of halogen bonding and the electronic effect. Altering the position of the nitro group or replacing the N-methyl group with larger alkyl chains would probe the steric and hydrophobic constraints of the binding pocket. This systematic approach allows for the development of a detailed structure-activity relationship (SAR). nih.gov
Theoretical Frameworks for Optimizing Substituted Pyridine-Based Scaffolds in Chemical Biology
The optimization of pyridine-based scaffolds relies on a foundation of theoretical chemical principles and computational methods. bgu.ac.il The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups like in this compound, is a key consideration. researchgate.net
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the properties of molecules. nih.govresearchgate.net For a ligand like this compound, DFT can be used to:
Calculate the optimized molecular geometry.
Determine the distribution of electron density and generate Molecular Electrostatic Potential (MEP) maps. These maps visualize electrophilic and nucleophilic regions, predicting sites for non-covalent interactions. researchgate.net
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions. nih.gov
Natural Bond Orbital (NBO) analysis is another theoretical method that provides insights into charge delocalization and intramolecular interactions, explaining the stability derived from electron delocalization between occupied and unoccupied orbitals. nih.gov
These theoretical frameworks provide a rational basis for scaffold optimization. By understanding the intrinsic electronic properties of the substituted pyridine ring, chemists can make informed decisions about which functional groups to introduce or modify to enhance binding affinity, selectivity, and other desirable pharmacological properties. bgu.ac.ilresearchgate.net This computational-driven approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate in Organic Synthesis and Pharmaceutical Development
The strategic positioning of reactive sites on the pyridine (B92270) ring of 6-Bromo-n-methyl-3-nitropyridin-2-amine makes it a highly valuable intermediate for the synthesis of a wide array of organic molecules, particularly those with potential pharmaceutical applications. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. taylorfrancis.comnih.gov The functional handles on this specific compound allow for sequential and regioselective modifications, providing a pathway to complex derivatives.
The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming methodology allows for the introduction of a vast range of aryl, heteroaryl, and alkyl groups at this position. For instance, similar bromo-aminopyridine derivatives are extensively used in Suzuki coupling reactions to synthesize novel compounds for biological screening. rsc.orgindiamart.com The reaction of a bromo-aminopyridine with various arylboronic acids in the presence of a palladium catalyst can generate a library of 6-aryl-substituted pyridinamines. rsc.orgnih.gov These products can then be further functionalized, for example, by modifying the amino or nitro groups, to create a diverse set of molecules for high-throughput screening in drug discovery programs. beilstein-journals.org
The presence of the nitro group influences the reactivity of the pyridine ring and can be a precursor for other functional groups. Reduction of the nitro group to an amine provides another site for derivatization, enabling the synthesis of di-functionalized pyridines. These diaminopyridine structures are key components in various biologically active compounds. The N-methyl group on the exocyclic amine also plays a role in the solubility and pharmacokinetic properties of the resulting molecules. The combination of these features allows chemists to systematically modify the structure of the parent compound to optimize its biological activity. bohrium.comibm.com
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Potential Product Class |
| Suzuki-Miyaura | Arylboronic acid/ester | 6-Aryl-N-methyl-3-nitropyridin-2-amines |
| Sonogashira | Terminal alkyne | 6-Alkynyl-N-methyl-3-nitropyridin-2-amines |
| Buchwald-Hartwig | Amine/Amide | 6-(Amino/Amido)-N-methyl-3-nitropyridin-2-amines |
| Heck | Alkene | 6-Alkenyl-N-methyl-3-nitropyridin-2-amines |
Exploration in Materials Science for Functional Molecules and Dyes
The electronic properties of the this compound scaffold suggest its potential utility in the field of materials science, particularly for the creation of functional organic dyes and materials with interesting optical properties. The core structure contains both electron-donating (N-methylamino) and electron-withdrawing (nitro) groups, which is a key feature of "push-pull" chromophores. oejournal.org These types of molecules can exhibit significant intramolecular charge transfer (ICT), leading to desirable properties such as solvatochromism (color change with solvent polarity) and nonlinear optical (NLO) activity. researchgate.netnih.govnih.gov
While direct applications of this compound in this area are not extensively documented, its structure provides a clear blueprint for the synthesis of such materials. The bromine atom can be replaced with various π-conjugated systems via cross-coupling reactions, effectively extending the conjugation length and fine-tuning the electronic properties of the molecule. nih.gov For example, coupling with electron-rich aromatic or heteroaromatic moieties could enhance the push-pull character and shift the absorption and emission wavelengths. ibm.com
Furthermore, the 2-amino-3-nitropyridine (B1266227) moiety is a known structural motif in the design of NLO materials. nih.govresearchgate.net The charge transfer from the amino group to the nitro group across the pyridine ring can lead to a large molecular hyperpolarizability, a prerequisite for second-order NLO effects.
Another potential application lies in the synthesis of azo dyes. The primary or secondary amino group on the pyridine ring can be diazotized and then coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce highly colored azo compounds. Azo dyes containing heterocyclic rings are of significant interest due to their unique shades, good fastness properties, and in some cases, biological activity. taylorfrancis.com The specific substitution pattern of this compound would be expected to influence the color and properties of the resulting dyes.
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Synthetic Approach | Potential Application |
| Push-Pull Chromophores | Substitution of the bromine with a π-conjugated donor/acceptor | Nonlinear Optics, Solvatochromic Sensors |
| Azo Dyes | Diazotization of the amino group and coupling with an aromatic partner | Colorants for textiles, Functional Dyes |
| Fluorescent Probes | Annulation or derivatization to form extended π-systems | Bio-imaging, Chemical Sensing |
Development of Novel Heterocyclic Building Blocks for Diverse Chemical Libraries
The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. beilstein-journals.org this compound serves as an excellent starting point for the development of novel heterocyclic building blocks that can be used to construct these libraries. The presence of multiple, differentially reactive functional groups allows for a combinatorial approach to synthesis. researchgate.net
For example, the bromine atom can be the site for a primary diversification step, introducing a wide range of substituents through parallel synthesis techniques using cross-coupling reactions. rsc.org Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of new heterocyclic rings, such as imidazoles or pyrimidines. This sequential functionalization strategy can rapidly generate a large number of structurally diverse molecules from a single, readily accessible starting material.
The synthesis of fused heterocyclic systems is another important application. The functional groups on the this compound ring can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heteroaromatic systems. These fused systems are of great interest in medicinal chemistry as they often exhibit potent and selective biological activities. The rigidity and defined three-dimensional shape of fused heterocycles can lead to enhanced binding with biological targets. The development of synthetic routes to novel fused pyridines is an active area of research, and versatile building blocks like this compound are critical to these efforts. ibm.com
Q & A
Basic: What are the standard synthetic routes for 6-Bromo-N-methyl-3-nitropyridin-2-amine, and how do intermediates influence yield?
Methodological Answer:
The synthesis typically involves bromination and nitration of a pyridine precursor. For example, intermediates like 6-amino-3-bromo-2-methylpyridine (CAS 42753-71-9) are critical, as bromination at the 6-position often precedes N-methylation and nitro-group introduction . Key steps include:
- Bromination: Use of N-bromosuccinimide (NBS) in DMF at 80°C to ensure regioselectivity.
- Nitration: Controlled addition of nitric acid/sulfuric acid mixtures to avoid over-nitration.
Yield optimization relies on isolating intermediates (e.g., via column chromatography) to minimize side reactions .
Advanced: How can statistical experimental design (DoE) resolve contradictions in reaction optimization for this compound?
Methodological Answer:
When conflicting data arise (e.g., variable yields under similar conditions), a full factorial design can isolate critical parameters. For example:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature | 60°C | 90°C |
| Solvent | DMF | Acetonitrile |
| Catalyst Loading | 0.1 eq | 0.3 eq |
Analyzing interaction effects (e.g., temperature × solvent) via ANOVA identifies dominant variables. Evidence from chemical engineering design principles (CRDC subclass RDF2050112) supports this approach .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR: H NMR should show a singlet for N-methyl (~δ 3.2 ppm) and aromatic protons consistent with nitro and bromo substituents.
- HPLC: Purity ≥95% (as per industrial standards) is achievable using C18 reverse-phase columns with UV detection at 254 nm .
- X-ray Crystallography: Single-crystal analysis (e.g., T = 100 K, R factor <0.051) resolves positional ambiguity of nitro and bromo groups .
Advanced: How do computational methods (e.g., DFT) predict regioselectivity in electrophilic substitutions of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distributions. For example:
- Nitro groups deactivate the pyridine ring, directing bromination to the 6-position.
- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites, aligning with experimental regioselectivity .
Basic: What are common impurities in synthesized this compound, and how are they mitigated?
Methodological Answer:
- Debrominated Byproducts: Traceable via LC-MS; minimized by controlling reaction time and excess NBS.
- Over-Nitrated Derivatives: Reduced using dilute nitric acid and low temperatures.
- Purification: Recrystallization from ethanol/water (7:3 v/v) removes polar impurities .
Advanced: How does steric hindrance from the N-methyl group influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
Methodological Answer:
The N-methyl group creates steric bulk, slowing transmetalation in palladium-catalyzed couplings. Strategies include:
- Using bulky ligands (e.g., SPhos) to enhance catalyst turnover.
- Elevated temperatures (80–100°C) to overcome kinetic barriers.
Comparative studies with non-methyl analogs (e.g., 6-bromo-3-nitropyridin-2-amine) show 20–30% lower yields in methylated derivatives .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage: Inert atmosphere (argon) at -20°C in amber vials.
- Solvents: Avoid DMSO (promotes decomposition); use anhydrous acetonitrile or dichloromethane for long-term stability .
Advanced: How can kinetic studies resolve contradictions in nitro-group reduction pathways?
Methodological Answer:
Contradictory reduction products (e.g., amine vs. hydroxylamine) arise from varying reductants (e.g., H/Pd-C vs. SnCl). Pseudo-first-order kinetics under controlled pH and temperature reveal:
- Hydrogenation: Zero-order dependence on H pressure.
- Acidic Conditions: Favor nitro → hydroxylamine intermediates.
Data from CRDC subclass RDF2050112 (reaction fundamentals) guide mechanistic analysis .
Basic: What analytical techniques quantify trace metal impurities in this compound?
Methodological Answer:
- ICP-MS: Detects ppm-level Pd or Sn from catalytic steps.
- Chelation Followed by UV-Vis: EDTA complexes with residual metals for spectrophotometric quantification .
Advanced: How does crystal packing (from X-ray data) influence physicochemical properties?
Methodological Answer:
Single-crystal studies (e.g., space group P2/c) reveal intermolecular H-bonding between nitro and amine groups, stabilizing the lattice. This correlates with:
- Melting Point: Higher than non-hydrogen-bonded analogs.
- Solubility: Reduced in non-polar solvents due to cohesive energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
